3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-(4-methylpyrimidin-2-yl)oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-2-4-11-9(12-6)14-7-3-5-10-8(7)13/h2,4,7H,3,5H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCRWRHWOPRJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology and Mechanistic Basis
The Mitsunobu reaction is a cornerstone for ether synthesis, utilizing diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) with triphenylphosphine to mediate the coupling of alcohols. Applying this to 3-hydroxypyrrolidin-2-one and 4-methylpyrimidin-2-ol could yield the target compound:
$$
\text{3-Hydroxypyrrolidin-2-one} + \text{4-Methylpyrimidin-2-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one}
$$
Optimization Insights
- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are ideal for Mitsunobu reactions, balancing substrate solubility and reagent stability.
- Stoichiometry : A 1:1 ratio of alcohols with 1.2 equivalents of DIAD and PPh$$_3$$ minimizes side reactions.
- Temperature : Reactions typically proceed at 0°C to room temperature to prevent azodicarboxylate decomposition.
Hypothetical Yield : 50–70%, based on analogous ether formations in thiadiazole syntheses.
Cyclopropane Ring-Opening and Lactamization
Donor-Acceptor Cyclopropane Strategy
Building on methods from, dimethyl 2-(pyrimidinyl)cyclopropane-1,1-dicarboxylates could undergo ring-opening with nucleophiles (e.g., hydroxylamine) to form γ-amino esters, followed by lactamization:
$$
\text{Dimethyl 2-(4-Methylpyrimidin-2-yl)cyclopropane-1,1-dicarboxylate} \xrightarrow{\text{H}_2\text{NOH}} \text{γ-Amino Ester} \xrightarrow{\text{AcOH}} \text{Pyrrolidin-2-one}
$$
Critical Parameters
- Catalyst : Nickel perchlorate (Ni(ClO$$4$$)$$2$$) enhances cyclopropane activation, as demonstrated in.
- Cyclization Conditions : Refluxing toluene with acetic acid promotes lactam formation while suppressing byproducts.
Hypothetical Yield : 45–60%, extrapolated from similar 1,5-diarylpyrrolidin-2-one syntheses.
Ullmann-Type Coupling for C–O Bond Formation
Copper-Catalyzed Ether Synthesis
Copper(I) catalysts facilitate coupling between aryl halides and alcohols. Using 2-chloro-4-methylpyrimidine and 3-hydroxypyrrolidin-2-one under Ullmann conditions:
$$
\text{2-Chloro-4-methylpyrimidine} + \text{3-Hydroxypyrrolidin-2-one} \xrightarrow{\text{CuI, Base}} \text{Target Compound}
$$
Reaction Optimization
- Catalyst Loading : 10 mol% CuI suffices for most couplings.
- Base : Cs$$2$$CO$$3$$ or K$$3$$PO$$4$$ improves nucleophilicity of the hydroxyl group.
- Solvent : Dimethylformamide (DMF) at 100–120°C ensures homogeneity.
Hypothetical Yield : 30–50%, lower due to steric hindrance at the pyrrolidinone’s C3 position.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Estimated Yield |
|---|---|---|---|
| Mitsunobu Reaction | High regioselectivity; mild conditions | Cost of DIAD/PPh$$_3$$; purification challenges | 50–70% |
| Cyclopropane Opening | Scalable; leverages established protocols | Multi-step; requires cyclopropane synthesis | 45–60% |
| Ullmann Coupling | Broad substrate tolerance | High temperatures; moderate yields | 30–50% |
Troubleshooting and Byproduct Mitigation
- Lactam Ring Stability : Avoid strong acids/bases during purification. Use neutral aqueous workups.
- Pyrimidine Decomposition : Substitute DMF with 1,4-dioxane in copper-catalyzed reactions to reduce side reactions.
- DIAD Degradation : Conduct Mitsunobu reactions under inert atmosphere to prevent azodicarboxylate hydrolysis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrrolidin-2-one derivatives.
Substitution: Formation of various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Pharmacological Variations
Pyrrolidin-2-one derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of key analogs:
Key Structural Determinants of Activity
- Substituent Electronic Effects: Antiarrhythmic arylpiperazinyl derivatives (e.g., Compound 7) rely on electron-withdrawing groups (e.g., Cl) to enhance α1-adrenoceptor affinity. QSAR studies indicate PCR and JGI4 descriptors account for 91% of antiarrhythmic activity variance .
- Bulk and Lipophilicity : The 4-methylpyrimidinyl group in the target compound increases lipophilicity, improving blood-brain barrier penetration in kinase inhibitors. In contrast, hydrophilic groups (e.g., 123I in Compound 18) optimize radiopharmaceutical biodistribution .
- Ring Flexibility: Pyrrolidin-2-one’s puckering dynamics (quantified by Cremer-Pople parameters) influence binding pocket compatibility. For example, the rigid pyranonyl substituent in entomopathogenic analogs restricts conformational freedom, enhancing insecticidal activity .
Therapeutic Target Specificity
- Kinase vs. Cholinesterase Inhibition : While the target compound inhibits tyrosine kinases, analogs like 10b target acetylcholinesterase, reflecting divergent structure-activity relationships (SAR). The benzyl-piperidinyl group in 10b facilitates π-π stacking with cholinesterase’s catalytic site .
- Adrenoceptor vs. Viral Protease Binding: Fluorinated morpholinyl derivatives (e.g., L12 in ) inhibit SARS-CoV-2 3CL protease via hydrogen bonding, unlike the arylpiperazinyl antiarrhythmics that rely on hydrophobic interactions with adrenoceptors .
Research Findings and Implications
- Antineoplastic Applications : Lirafugratinib’s preclinical data show IC50 values < 100 nM against multiple kinase targets, attributed to the methylpyrimidinyl group’s ATP-binding site competition .
- Diagnostic Utility: Compound 18’s 123I labeling enables high-resolution tumor imaging, demonstrating the versatility of pyrrolidin-2-one scaffolds in theranostics .
- Safety Profiles : Hydroxy-substituted arylpiperazines (e.g., Compound 13 in ) exhibit prolonged hypotensive effects (>1 hour), whereas methylpyrimidinyl derivatives show minimal off-target toxicity in kinase inhibitors .
Q & A
Q. Table 1: Example Reaction Conditions for Key Steps
Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolidinone and pyrimidine moieties. Key signals include δ ~7.5 ppm (pyrimidine protons) and δ ~3.5–4.5 ppm (pyrrolidinone methylene) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (C₁₀H₁₃N₃O₂, [M+H]⁺ = 208.1086) .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles/lengths. Software like SHELXL refines structures and calculates R-factors (<5%) .
Q. Table 2: Key Structural Parameters from X-ray Analysis
| Parameter | Value | Reference |
|---|---|---|
| Bond Length (C-O) | 1.36 Å | |
| Dihedral Angle (Pyrimidine-Pyrrolidinone) | 85° | |
| R-factor | 0.042 |
Advanced Questions
How can contradictions in crystallographic or spectroscopic data be resolved during structural analysis?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, IR) to confirm assignments. For example, conflicting NOESY signals may require re-evaluation of coupling constants .
- Computational Refinement : Use programs like SHELXL (for crystallography) or Gaussian (DFT calculations) to model alternative conformations and compare with experimental data .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to resolve packing ambiguities in crystal structures .
What strategies improve synthetic yields in multi-step protocols?
Methodological Answer:
- Stepwise Monitoring : Use TLC or in-situ IR to track reaction progress and terminate steps at optimal conversion .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while low temperatures (−20°C) suppress side reactions in sensitive steps .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency or enzymatic catalysts for enantioselective steps (if applicable) .
Q. Table 3: Impact of Solvent on Yield
| Solvent | Reaction Temperature | Yield (%) |
|---|---|---|
| DMF | 80°C | 72 |
| THF | 60°C | 58 |
| Acetonitrile | 70°C | 65 |
How do steric and electronic effects influence reactivity in derivatization reactions?
Methodological Answer:
- Steric Hindrance : The 4-methyl group on pyrimidine restricts access to the oxygen lone pairs, slowing electrophilic substitutions. Bulky reagents (e.g., trityl chloride) require longer reaction times .
- Electronic Effects : Electron-withdrawing pyrimidine groups activate the pyrrolidinone carbonyl toward nucleophilic attack (e.g., Grignard reagents) .
- Kinetic Studies : Vary substituents (e.g., replacing methyl with ethyl) to quantify rate changes via Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
